2-BUTENE-1,1,1-D3
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Overview
Description
2-Butene-1,1,1-D3 is a deuterated form of 2-butene, where three hydrogen atoms are replaced by deuterium atoms. This compound is a mixture of cis and trans isomers and is often used in scientific research due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butene-1,1,1-D3 can be synthesized through the deuteration of 2-butene. This process involves the replacement of hydrogen atoms with deuterium atoms using deuterium gas (D2) under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves the catalytic deuteration of 2-butene in a controlled environment. The process ensures high isotopic purity and yield, making it suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
2-Butene-1,1,1-D3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated products.
Reduction: It can be reduced to form butane derivatives.
Substitution: The deuterium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and ozone (O3).
Reducing agents: Such as hydrogen gas (H2) in the presence of a catalyst.
Substitution reagents: Such as halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products
The major products formed from these reactions include:
Oxidation: Butanone, butanoic acid.
Reduction: Butane.
Substitution: Halogenated butenes.
Scientific Research Applications
2-Butene-1,1,1-D3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Used in the development of deuterated drugs to improve their metabolic stability and reduce side effects.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Butene-1,1,1-D3 involves the interaction of its deuterium atoms with various molecular targets. The presence of deuterium can alter the reaction kinetics and pathways, leading to different outcomes compared to non-deuterated compounds. This isotopic effect is often exploited in research to gain insights into reaction mechanisms and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2-Butene: The non-deuterated form of 2-Butene-1,1,1-D3.
1-Butene-D8: Another deuterated butene with eight deuterium atoms.
2-Methylpropane-13C4: A deuterated and carbon-13 labeled compound.
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy .
Properties
CAS No. |
116008-90-3 |
---|---|
Molecular Formula |
C4H5D3 |
Molecular Weight |
59.12 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.